p-Naphtholbenzein
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Overview
Description
P-Naphtholbenzein is a useful research compound. Its molecular formula is C27H18O2 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9862. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
p-Naphtholbenzein, also known as alpha-Naphtholbenzein, is primarily used as a pH indicator . Its primary target is the hydrogen ion concentration in a solution, which determines the solution’s acidity or alkalinity .
Mode of Action
this compound operates by undergoing a color change in response to the pH of the solution it is in . It has a visual transition from yellow at pH 0-8.2 to turquoise at pH 10 . This color change is a result of the compound’s interaction with hydrogen ions in the solution .
Pharmacokinetics
It is insoluble in water but soluble in alcohol , which can affect its distribution in different types of solutions.
Result of Action
The primary result of this compound’s action is a visible color change that provides a measure of the pH of the solution it is in . This allows scientists and researchers to monitor the acidity or alkalinity of a solution, which can be critical in various experimental and industrial contexts.
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other ions in the solution, the temperature, and the solvent used . For example, its solubility and hence its effectiveness as a pH indicator can be affected by the type of solvent used . Furthermore, extreme temperatures might potentially affect the stability of the compound and its color transitions .
Biochemical Analysis
Biochemical Properties
p-Naphtholbenzein plays a significant role in biochemical reactions, particularly as an indicator in acid-base titrations. It interacts with enzymes, proteins, and other biomolecules through its hydroxyl and carbonyl functional groups. These interactions often involve hydrogen bonding and π-π stacking with aromatic amino acids in proteins. For instance, this compound can interact with beta-galactosidase, an enzyme that hydrolyzes beta-galactosides into monosaccharides. The compound’s interaction with beta-galactosidase has been evaluated for its effectiveness as a substrate for detecting enzyme activity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role as an indicator can affect the pH of the cellular environment, thereby influencing enzyme activity and metabolic reactions. For example, in bacterial cells, this compound-beta-D-galactoside has been used to detect beta-galactosidase activity, which is crucial for lactose metabolism . The compound’s presence can lead to changes in gene expression related to metabolic pathways and stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its hydroxyl and carbonyl groups allow it to form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. For example, this compound’s interaction with beta-galactosidase involves binding to the enzyme’s active site, thereby influencing its catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but may degrade when exposed to light or extreme pH conditions. Long-term studies have shown that this compound maintains its effectiveness as an indicator over extended periods, although its sensitivity may decrease slightly over time . In in vitro studies, the compound’s stability allows for consistent results in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, this compound can cause adverse effects, including irritation to the skin, eyes, and respiratory tract . In animal studies, the compound’s threshold effects have been observed, with higher doses leading to more pronounced toxicological responses. These findings highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as an indicator. The compound interacts with enzymes and cofactors involved in acid-base reactions, influencing metabolic flux and metabolite levels. For example, in the presence of beta-galactosidase, this compound-beta-D-galactoside is hydrolyzed, releasing this compound and a monosaccharide . This reaction is part of the broader metabolic pathway for lactose utilization in bacteria.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound’s hydrophobic nature allows it to accumulate in lipid-rich environments, such as cell membranes. Additionally, this compound can bind to specific transporters or binding proteins, facilitating its movement across cellular compartments . These interactions influence the compound’s localization and accumulation within cells.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound is often found in the cytoplasm and associated with cellular membranes. Its localization can affect its activity and function, particularly in the context of enzyme interactions and metabolic reactions. For example, this compound’s presence in the cytoplasm allows it to interact with cytoplasmic enzymes, influencing their activity and the overall metabolic state of the cell .
Properties
CAS No. |
145-50-6 |
---|---|
Molecular Formula |
C27H18O2 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(4Z)-4-[(4-hydroxynaphthalen-1-yl)-phenylmethylidene]naphthalen-1-one |
InChI |
InChI=1S/C27H18O2/c28-25-16-14-23(19-10-4-6-12-21(19)25)27(18-8-2-1-3-9-18)24-15-17-26(29)22-13-7-5-11-20(22)24/h1-17,28H/b27-24- |
InChI Key |
VDDWRTZCUJCDJM-PNHLSOANSA-N |
SMILES |
C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=C(C5=CC=CC=C54)O |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C=CC(=O)C3=CC=CC=C23)/C4=CC=C(C5=CC=CC=C54)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=C(C5=CC=CC=C54)O |
Key on ui other cas no. |
145-50-6 |
physical_description |
Dark red powder; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.